(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its solubility in dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is stable under dry conditions and at temperatures between 2-8°C . Its reactivity can be influenced by the choice of solvent, with dichloromethane being a common choice .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that boronic acids can exhibit changes in their effects over time, including issues related to stability and degradation .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions makes it a key component in the synthesis of various functional materials .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-methoxyphenyl)boronic acid
- (4-Chloro-3-methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of electron-withdrawing groups can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQZZEWVXCNBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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